1-Fmoc-2-methyl-D-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fmoc-2-methyl-D-proline is a derivative of proline, an amino acid, with a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the nitrogen atom. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and ease of removal under basic conditions .
Mechanism of Action
Target of Action
It’s known that fmoc (9-fluorenylmethyloxycarbonyl) compounds are generally used in peptide synthesis . They serve as protective groups for amino acids during the synthesis process .
Mode of Action
The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . The Fmoc group is completely stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid .
Biochemical Pathways
The Fmoc group plays a crucial role in solid-phase peptide synthesis (SPPS). It’s involved in the formation of diketopiperazine (DKP), a side reaction in SPPS . DKP formation is predominantly induced at the Fmoc-removal step mediated by a secondary amine . This process is highly sequence-dependent, and secondary amino acids are extremely prone to host such a side reaction .
Pharmacokinetics
The compound’s molecular weight is 3514 , which could influence its bioavailability and pharmacokinetic profile.
Result of Action
The removal of the Fmoc group from the amino acid during peptide synthesis allows for the formation of peptide bonds, leading to the creation of the desired peptide sequence . This process is essential for the synthesis of complex peptides and proteins.
Action Environment
The action of 1-Fmoc-2-methyl-D-proline can be influenced by various environmental factors. For instance, the Fmoc group is stable under acidic conditions but is rapidly removed by base . Therefore, the pH of the environment can significantly impact the efficacy and stability of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fmoc-2-methyl-D-proline typically involves the reaction of alpha-Methyl-D-proline with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for solid-phase peptide synthesis (SPPS) is common in industrial settings to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
1-Fmoc-2-methyl-D-proline primarily undergoes deprotection reactions to remove the Fmoc group. This deprotection is typically achieved using a base such as piperidine in dimethylformamide (DMF) .
Common Reagents and Conditions
Deprotection: Piperidine in DMF (20% solution) is commonly used for the removal of the Fmoc group.
Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like N,N’-diisopropylcarbodiimide (DIC) and Oxyma.
Major Products Formed
The major product formed from the deprotection reaction is alpha-Methyl-D-proline, which can then be used in further peptide synthesis .
Scientific Research Applications
1-Fmoc-2-methyl-D-proline is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein-protein interactions and enzyme mechanisms.
Medicine: Used in the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the large-scale production of peptides for research and pharmaceutical purposes.
Comparison with Similar Compounds
Similar Compounds
- N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-benzyl glycine
- N-alpha-(9-Fluorenylmethyloxycarbonyl)-Delta-azido-D-ornithine
Uniqueness
1-Fmoc-2-methyl-D-proline is unique due to its specific structure, which combines the properties of proline with the Fmoc protecting group. This combination provides stability and ease of deprotection, making it highly suitable for use in peptide synthesis .
Properties
IUPAC Name |
(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-21(19(23)24)11-6-12-22(21)20(25)26-13-18-16-9-4-2-7-14(16)15-8-3-5-10-17(15)18/h2-5,7-10,18H,6,11-13H2,1H3,(H,23,24)/t21-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQFOIAFEGUNRZ-OAQYLSRUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286768-33-9 |
Source
|
Record name | (2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylpyrrolidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.